2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid
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Overview
Description
2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid is a biochemical compound with the molecular formula C20H19NO3 and a molecular weight of 321.37 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound with a wide range of applications in medicinal and industrial chemistry .
Scientific Research Applications
2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid has various applications in scientific research, including:
Mechanism of Action
Preparation Methods
The synthesis of 2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid can be achieved through various methods. One common approach involves the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate is then subjected to further reactions to form the desired quinoline derivative. Other methods include the use of enaminone as a replacement for 1,3-dicarbinols to improve yield and practicality .
Chemical Reactions Analysis
2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Comparison with Similar Compounds
2-(4-Isobutoxyphenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: This compound lacks the isobutoxyphenyl group, making it less hydrophobic and potentially less bioactive.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position, which can affect their reactivity and biological activity.
Flindersine and Haplamine: These naturally occurring quinoline derivatives have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-[4-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(2)12-24-15-9-7-14(8-10-15)19-11-17(20(22)23)16-5-3-4-6-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOOLUKXWVAGRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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